tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate
Description
tert-Butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate is a heterocyclic carbamate derivative featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at the 3-position and a tert-butyl carbamate group at the 5-position. This compound serves as a critical intermediate in medicinal chemistry and agrochemical synthesis, particularly in the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules . The tert-butyl group acts as a protective moiety for the carbamate functionality, enhancing stability during synthetic transformations. The electron-withdrawing chlorine atom influences the reactivity of the thiadiazole ring, making it amenable to nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)11-14-5/h1-3H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOAFAZCVLVBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Precursors
One common method involves the cyclization of thiosemicarbazide derivatives bearing appropriate substituents. The process includes:
- Step 1: Synthesis of 3-chloro-1,2,4-thiadiazol-5-amine intermediate by cyclization of a thiosemicarbazide with chlorinated precursors.
- Step 2: Protection of the amino group with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Thiosemicarbazide + chlorinating agent | Ethanol or DMF | 60–80 °C | 70–85 |
| 2 | Boc2O, base (e.g., triethylamine) | Dichloromethane | 0–25 °C | 75–90 |
This method is favored for its straightforward approach and moderate to high yields.
Direct Chlorination of 1,2,4-thiadiazol-5-yl Carbamates
Another approach is the direct chlorination of tert-butyl N-(1,2,4-thiadiazol-5-yl)carbamate:
- Step 1: Prepare tert-butyl N-(1,2,4-thiadiazol-5-yl)carbamate by reaction of 1,2,4-thiadiazol-5-amine with Boc2O.
- Step 2: Chlorinate at the 3-position using selective chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 1,2,4-thiadiazol-5-amine + Boc2O | Dichloromethane | 0–25 °C | 80–95 |
| 2 | NCS or SO2Cl2 | Acetonitrile | 0–40 °C | 60–80 |
This method allows late-stage functionalization but requires careful control to avoid over-chlorination or degradation.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of thiosemicarbazides | Thiosemicarbazide derivatives | Boc2O, base, chlorinating agent | Cyclization + Protection | 70–90 | Straightforward, good yields | Requires chlorinated precursors |
| Direct chlorination | tert-butyl N-(1,2,4-thiadiazol-5-yl)carbamate | NCS or SO2Cl2 | Electrophilic chlorination | 60–80 | Late-stage modification | Risk of over-chlorination |
| Multi-step hydrazine route | Substituted hydrazines | Thiocarbonyl compounds, Boc2O | Ring formation + Protection | 50–75 | High regioselectivity possible | Multi-step, more complex |
Detailed Research Findings and Notes
Reaction Yields and Purity: The Boc protection step generally proceeds with high efficiency (75–95%), ensuring the amino group is well-protected for further transformations or isolation. The cyclization step's yield depends on the purity and reactivity of the starting thiosemicarbazide derivatives.
Solvent Effects: Dichloromethane and acetonitrile are preferred solvents due to their ability to dissolve both organic and polar reagents and facilitate clean reactions. Ethanol or DMF may be used in cyclization steps to enhance solubility of starting materials.
Temperature Control: Low temperatures (0–25 °C) during Boc protection prevent side reactions, while moderate heating (60–80 °C) is often required for cyclization.
Chlorination Selectivity: Using N-chlorosuccinimide allows selective chlorination at the 3-position without affecting other sensitive groups. Reaction monitoring by TLC or LC-MS is recommended to avoid over-chlorination.
Purification: Silica gel chromatography is typically employed to purify the final product, with solvents such as ethyl acetate/hexane mixtures.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under reflux conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Products may include various substituted thiadiazole derivatives.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the thiadiazole ring.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins, leading to changes in their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate can be contextualized against three primary analogs:
tert-Butyl (3-Bromo-1,2,4-thiadiazol-5-yl)carbamate
Structural Differences : Replaces chlorine with bromine at the 3-position.
Key Data :
Applications : The bromo analog’s higher molecular weight and enhanced leaving-group ability make it preferable for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions in drug discovery pipelines .
tert-Butyl (3-(Pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate (5n)
Structural Differences : Substitutes thiadiazole with oxadiazole and introduces a pyridine-methyl group.
Key Data :
tert-Butyl N-[(1R)-1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate
Structural Differences : Replaces thiadiazole with oxadiazole and introduces a trifluoromethyl group.
Key Data :
Applications : The trifluoromethyl-oxadiazole derivative is optimized for pharmacokinetic properties, such as blood-brain barrier penetration, in CNS-targeted therapies .
Biological Activity
Tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate is a chemical compound that has garnered attention for its diverse biological activities. Characterized by its unique structure, this compound includes a tert-butyl group and a 3-chloro-1,2,4-thiadiazole moiety, contributing to its potential therapeutic applications. The molecular formula is C₇H₁₀ClN₃O₂S, with a molecular weight of 235.69 g/mol .
Biological Activities
The biological activity of this compound has been explored in various contexts:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains and fungi. Its effectiveness is attributed to the thiadiazole ring, which is known for its ability to interfere with microbial growth mechanisms .
2. Antiviral Properties
Studies have shown that derivatives of thiadiazoles can possess antiviral properties. For instance, compounds similar to this compound have demonstrated antiviral activity against tobacco mosaic virus (TMV), showcasing potential applications in plant virology .
3. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been well-documented. Research indicates that certain analogs exhibit cytotoxic effects on cancer cell lines, including MCF-7 breast cancer cells. The IC50 values of these compounds are comparable to established chemotherapeutic agents like doxorubicin .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets involved in cellular processes such as proliferation and apoptosis .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl N-(3-bromo-1,2,4-thiadiazol-5-yl)carbamate | Thiadiazole Carbamate | Contains bromine instead of chlorine |
| Tert-butyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate | Thiadiazole Sulfonamide | Sulfonamide group provides different biological activity |
| Tert-butyl N-(3-methylthio-1,2,4-thiadiazol-5-yl)carbamate | Thiadiazole with Methylthio Group | Altered electronic properties due to sulfur substitution |
This table highlights the versatility of thiadiazoles in medicinal chemistry and emphasizes how different substituents can influence biological properties.
Case Studies
Case Study 1: Antiviral Activity Against TMV
In a study investigating the antiviral efficacy of various thiadiazole derivatives against TMV, one compound demonstrated an induction potency of over 60% at a concentration of 50 µg/mL. This was significantly higher than standard reference drugs used in the study .
Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer effects of substituted thiadiazoles on MCF-7 cells. The analogs exhibited IC50 values ranging from 8.1 µg/mL to 12.8 µg/mL, indicating promising potential as anticancer agents compared to doxorubicin .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-chloro-1,2,4-thiadiazol-5-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Dichloromethane or tetrahydrofuran is used as the solvent, and the reaction proceeds at 0–25°C for 4–12 hours. Purification is achieved via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H) and thiadiazole ring protons (δ 8–9 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHClNOS, exact mass 235.02 g/mol).
- Elemental Analysis : To validate purity (>95%) .
Q. What safety precautions are essential when handling this compound?
While specific toxicity data are limited, general precautions include:
- Using PPE (gloves, lab coat, goggles).
- Working in a fume hood to avoid inhalation.
- Storing at room temperature in a sealed container away from strong acids/bases .
Advanced Research Questions
Q. How does the 3-chloro substituent influence the electronic properties and reactivity of the thiadiazole ring?
The electron-withdrawing chlorine atom increases the electrophilicity of the thiadiazole ring, enhancing its susceptibility to nucleophilic attack (e.g., Suzuki couplings). Computational studies (DFT) can quantify this effect by analyzing LUMO localization on the thiadiazole moiety .
Q. What strategies optimize reaction yields in large-scale synthesis?
Yield optimization involves:
- Temperature Control : Maintaining 0–5°C during reagent addition to minimize side reactions.
- Base Selection : Using Hunig’s base (DIPEA) for improved solubility and reduced byproducts.
- Workup : Quenching with ice-cold water to precipitate the product .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Contradictions may arise from impurities or tautomeric forms. Solutions include:
Q. What are the applications of this compound in medicinal chemistry?
The compound serves as a precursor for bioactive molecules:
- Antimicrobial Agents : Thiadiazole derivatives inhibit bacterial enoyl-ACP reductase.
- Kinase Inhibitors : The tert-butyl carbamate group enhances metabolic stability in drug candidates .
Q. How does the compound behave under acidic or basic conditions?
- Acidic Conditions : The tert-butyl carbamate group hydrolyzes to release CO and form the free amine.
- Basic Conditions : Thiadiazole ring stability is maintained, but prolonged exposure may lead to dechlorination. Kinetic studies (HPLC monitoring) are recommended to assess degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
